molecular formula C19H20N4O2S B2608673 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-58-1

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2608673
CAS No.: 2034462-58-1
M. Wt: 368.46
InChI Key: RHAAPFWSDNOMNG-UHFFFAOYSA-N
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Description

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core, along with the piperidine and thiazole moieties, suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperidine Moiety: This step may involve the reaction of the quinazolinone intermediate with a piperidine derivative under suitable conditions.

    Attachment of the Thiazole Group: The final step could involve the coupling of the piperidine-quinazolinone intermediate with a thiazole derivative, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or piperidine moieties.

    Reduction: Reduction reactions could be used to modify the quinazolinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the quinazolinone, piperidine, or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC, HATU.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anticancer, anti-inflammatory, or antiviral agents.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, they might inhibit kinase activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound of the quinazolinone family.

    Piperidinylquinazolinones: Compounds with a similar piperidine-quinazolinone structure.

    Thiazole-Containing Quinazolinones: Compounds that also incorporate a thiazole ring.

Uniqueness

The unique combination of the quinazolinone core with the piperidine and thiazole moieties in 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-17(26-13(2)21-12)19(25)22-9-5-6-14(10-22)23-11-20-16-8-4-3-7-15(16)18(23)24/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAAPFWSDNOMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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